molecular formula C16H10N2O2 B12808082 3-Indol-3-yl-2H-1,4-benzoxazin-2-one CAS No. 5543-37-3

3-Indol-3-yl-2H-1,4-benzoxazin-2-one

Cat. No.: B12808082
CAS No.: 5543-37-3
M. Wt: 262.26 g/mol
InChI Key: JAURZMWTUPUGQM-UHFFFAOYSA-N
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Description

3-Indol-3-yl-2H-1,4-benzoxazin-2-one is a hybrid heterocyclic compound that combines benzoxazinone and indole pharmacophores, both of which are prevalent in biologically active molecules and natural products . This specific scaffold is of significant interest in medicinal chemistry research, particularly in the development of new antibacterial agents to combat the growing threat of antibiotic-resistant pathogens . Its structural framework is found in natural products such as cephalandole A . Researchers utilize this compound primarily as a core structure for designing and synthesizing novel bioactive molecules. Molecular docking studies suggest that derivatives of 3-indol-3-yl-1,4-benzoxazin-2-one show promising binding interactions with bacterial targets, indicating potential as leads for new antimicrobial therapies . The synthetic approaches for this class of compounds have evolved to include more sustainable methods, such as metal-free nucleophilic aromatic substitution (SNAr) under microwave irradiation, which can provide good yields while reducing reaction times and environmental impact . Alternative synthetic routes have also been reported, including copper-catalyzed direct coupling and a synergistic method using ball milling with iron catalysis . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5543-37-3

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1,4-benzoxazin-2-one

InChI

InChI=1S/C16H10N2O2/c19-16-15(18-13-7-3-4-8-14(13)20-16)11-9-17-12-6-2-1-5-10(11)12/h1-9,17H

InChI Key

JAURZMWTUPUGQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4OC3=O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Foundational Annulation and Cyclization Protocols

The construction of the core benzoxazinone (B8607429) ring system is a critical first step, typically achieved through reactions that form the heterocyclic structure from acyclic precursors.

The formation of the 2H-1,4-benzoxazin-2-one core often begins with the condensation of a bifunctional starting material, such as a 2-aminophenol (B121084) derivative. A prevalent strategy involves the reaction of 2-aminophenols with α-halo-esters or related reagents. For instance, a one-pot chemoselective reaction between 2-aminophenols and 2-bromoalkanoates can be employed to build the benzoxazinone ring. arkat-usa.org This process typically proceeds via an initial N-alkylation or O-alkylation, followed by an intramolecular cyclization.

Another established method is the reaction of 2-aminophenols with chloroacetyl chloride, leading to an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. This intermediate can then undergo an intramolecular Williamson ether synthesis, where a base facilitates the deprotonation of the phenolic hydroxyl group, which subsequently displaces the chlorine atom to form the heterocyclic ring. The efficiency of these condensation and subsequent cyclization reactions is often influenced by the choice of solvent and base.

A notable approach involves the Smiles rearrangement, where N-substituted 2-chloroacetamides react with substituted 2-chlorophenols in the presence of a base like cesium carbonate. umich.edu This sequence provides an effective route to substituted 1,4-benzoxazinones in high yields. umich.edu

Ring-closure is the definitive step in forming the 1,4-benzoxazine heterocyclic system. Various strategies have been developed to facilitate this crucial transformation, often capitalizing on intramolecular reactions.

One common strategy is the base-mediated intramolecular amidation. This is exemplified in the synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines, which starts with the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to form acyclic intermediates. organic-chemistry.org A subsequent intramolecular amidation reaction then furnishes the desired benzoxazinone products. organic-chemistry.org

Transition-metal catalysis also plays a significant role. A Pd/C-Cu mediated coupling-cyclization strategy has been successfully used to synthesize 2H-1,3-benzoxazin-4(3H)-one derivatives that incorporate an indole (B1671886) moiety. nih.govcolab.ws This method involves coupling an o-iodoanilide or o-iodophenol with a molecule containing a terminal alkyne, demonstrating a powerful approach to building complex heterocyclic systems. nih.gov Furthermore, copper-catalyzed cascade reactions of substituted chloroacetamides with 2-halophenols provide a broad and efficient route to 2H-1,4-benzoxazin-3-(4H)-ones without the need for a ligand. organic-chemistry.org

The polymerization of benzoxazines, which proceeds via a cationic ring-opening pathway, also provides insight into the reactivity of the oxazine (B8389632) ring. mdpi.com This process is typically initiated at high temperatures or by using acid catalysts, leading to the opening of the heterocyclic ring. mdpi.comacs.org Understanding these ring-opening mechanics can inform the design of stable benzoxazinone structures. acs.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for constructing complex molecules like 3-indol-3-yl-2H-1,4-benzoxazin-2-one. These approaches often involve enhancing reaction conditions or utilizing highly reactive intermediates.

Nucleophilic Aromatic Substitution (SNAr) is a powerful mechanism for attaching nucleophiles, such as an indole ring, to an aromatic system. wikipedia.org Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups (like a nitro or carbonyl group) positioned ortho or para to the leaving group is crucial, as they stabilize this negatively charged intermediate. wikipedia.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com For the synthesis of the title compound, a precursor like 3-chloro-1,4-benzoxazin-2-one serves as the electrophile, which reacts with the indole nucleophile to form the final product.

Summary of SNAr Reaction Characteristics
FeatureDescriptionReference
MechanismTwo-step Addition-Elimination. youtube.com
Ring RequirementElectron-poor aromatic ring. masterorganicchemistry.com
Key IntermediateResonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org
Activating GroupsElectron-withdrawing groups (e.g., -NO₂, -C=O) at ortho/para positions. wikipedia.org
Leaving GroupTypically a halide (F, Cl, Br). Reactivity order is often F > Cl > Br > I. masterorganicchemistry.com

Microwave-assisted synthesis has emerged as a sustainable and efficient technique in organic chemistry. tsu.edu The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. nih.gov

In the context of synthesizing aryl-benzoxazinones, microwave assistance can be applied to the SNAr coupling step. This approach is particularly valuable for metal-free Csp²–Csp² bond formation, aligning with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. tsu.edu For example, microwave-assisted protocols have been developed for the synthesis of 3,1-benzoxazin-2-ones from 3-hydroxyoxindoles, demonstrating the utility of this technology in accelerating key cyclization and transesterification steps. uaeh.edu.mx The synthesis of various heterocyclic compounds, including benzoxazoles and composites, has been shown to be significantly more rapid and economical when using microwave-assisted methods. tsu.edursc.org

The choice of precursors is paramount to the success of a synthetic route. For the SNAr-based synthesis of this compound, the preparation of a highly reactive electrophile is key. The Vilsmeier-Haack reagent provides an effective path to such precursors. organic-chemistry.org

The Vilsmeier reagent, typically an iminium salt like (chloromethylene)dimethyliminium chloride, is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. jk-sci.comwikipedia.org This reagent is a weak electrophile primarily used for the formylation of electron-rich aromatic compounds. organic-chemistry.orgjk-sci.com However, it is also highly versatile and can be used for chlorination and cyclization reactions. researchgate.net

In this specific synthesis, a precursor such as 1,4-benzoxazine-2,3-dione can be treated with the Vilsmeier reagent. The reagent facilitates the conversion of one of the carbonyl groups into a chloroiminium intermediate, which upon hydrolysis or rearrangement, yields the reactive 3-chloro-1,4-benzoxazin-2-one. This chloro-substituted benzoxazinone is an excellent substrate for the subsequent SNAr reaction with indole, as the chlorine atom serves as an effective leaving group, and the adjacent carbonyl group helps to activate the ring for nucleophilic attack.

Vilsmeier-Haack Reagent Formation and Application
ComponentRole/DescriptionReference
AmideTypically N,N-Dimethylformamide (DMF). jk-sci.com
Acid ChloridePhosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. jk-sci.com
Active SpeciesIminium salt, e.g., [(CH₃)₂N=CHCl]⁺Cl⁻. wikipedia.org
Primary ApplicationFormylation of electron-rich arenes. organic-chemistry.org
Secondary ApplicationUsed in chlorination, cyclization, and ring annulation reactions. researchgate.netsemanticscholar.org
Role in this SynthesisGeneration of the 3-chloro-1,4-benzoxazin-2-one precursor. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) in Aryl-Benzoxazinone Synthesis

Substituent Effects on Reaction Efficiency and Yields

During copper-catalyzed coupling reactions, a range of substituted indoles and benzoxazin-2-ones have been tested to explore the scope of the transformation. semanticscholar.org Generally, the reaction demonstrates broad tolerance for various functional groups. For the indole component, both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are well-tolerated. For instance, indoles bearing methyl (Me), methoxy (B1213986) (OMe), chloro (Cl), and bromo (Br) substituents at different positions (4, 5, 6, and 7) react efficiently to produce the desired products in good to excellent yields. researchgate.net

Similarly, the benzoxazin-2-one core can be substituted with both electron-donating and electron-withdrawing groups without significantly hampering the reaction. Substituents such as methyl, methoxy, fluoro, chloro, and bromo on the aromatic ring of the benzoxazin-2-one have been successfully incorporated, leading to high yields of the corresponding 3-indolylbenzoxazin-2-ones. semanticscholar.org This wide substrate scope highlights the robustness of the copper-catalyzed methodology. rsc.org

Indole Substituent (R¹)Benzoxazin-2-one Substituent (R²)Reported Yield (%)Reference
HH93 researchgate.net
5-BrH89 researchgate.net
5-ClH91 researchgate.net
5-OMeH85 researchgate.net
H6-Cl90 researchgate.net
H6-Me88 researchgate.net
N-MeH78 researchgate.net

Visible-Light Photoredox Catalysis for Functionalization Reactions

Visible-light photoredox catalysis has become a powerful strategy in organic synthesis, offering mild and environmentally friendly conditions for a variety of chemical transformations. sigmaaldrich.comthieme-connect.de This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron-transfer (SET) processes to activate substrates. nih.gov In the context of benzoxazinone chemistry, photoredox catalysis has been employed for the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through reactions like the Friedel-Crafts alkylation with indoles. mdpi.com

A highly effective approach for the photoredox functionalization of N-aryl-3,4-dihydro-1,4-benzoxazin-2-ones involves a dual catalytic system. mdpi.com This system combines an inexpensive organic photocatalyst, such as 9,10-phenanthrenedione, with a Lewis acid, like zinc triflate (Zn(OTf)₂). The organophotocatalyst absorbs visible light from simple white LEDs, initiating the catalytic cycle. The Lewis acid co-catalyst is believed to activate the benzoxazinone substrate, making it more susceptible to nucleophilic attack by the indole. This synergistic combination allows the reaction to proceed efficiently under mild conditions. mdpi.com

In many photoredox catalytic cycles, a terminal oxidant is required to regenerate the photocatalyst to its ground state, allowing it to participate in subsequent cycles. For the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles, a particularly green and sustainable approach uses molecular oxygen from the air as the terminal oxidant. mdpi.com This avoids the need for stoichiometric amounts of chemical oxidants, which often generate wasteful byproducts. The use of aerial oxygen makes the process more atom-economical and environmentally benign. mdpi.com

Transition Metal-Catalyzed Coupling Reactions

Transition metals are pivotal in the synthesis of complex organic molecules, and they feature prominently in methods to construct the this compound scaffold. researchgate.net Catalysts based on copper, iron, silver, and ruthenium have been successfully used to facilitate the crucial C-C bond formation between the indole and benzoxazinone moieties through oxidative C-H bond functionalization or direct coupling strategies. researchgate.net

A novel and highly efficient method for synthesizing 3-indolylbenzoxazin-2-ones involves the direct coupling of benzoxazin-2-ones with indoles, catalyzed by copper. semanticscholar.orgrsc.org This methodology typically employs a simple copper salt, such as copper(I) iodide (CuI), as the catalyst in a suitable solvent like tetrahydrofuran (B95107) (THF) under an air atmosphere. researchgate.net The reaction proceeds smoothly at moderate temperatures (e.g., 60 °C) and provides a direct route to a diverse array of functionalized products in high yields. semanticscholar.org This protocol has been successfully applied to the gram-scale synthesis of the natural product cephalandole A. rsc.org

CatalystSolventTemperature (°C)AtmosphereTypical Yield Range (%)Reference
CuI (10 mol%)THF60Air61-93 semanticscholar.orgresearchgate.net

Oxidative C-H bond functionalization represents a powerful and atom-economical strategy for forging new C-C bonds, as it avoids the pre-functionalization of starting materials. researchgate.net Various metal catalysts have been utilized for the oxidative coupling of 1,4-benzoxazinones with nucleophiles like indoles. Iron-catalyzed oxidative sp³ C-H bond functionalization of N-substituted 3,4-dihydrobenzoxazin-2-ones with indoles has been described, providing access to the corresponding 3-indolyl derivatives. researchgate.net In addition to iron, catalysts based on copper, silver, and ruthenium have also been reviewed for their utility in these types of oxidative couplings, leading to the formation of new C-C or C-P bonds. researchgate.net These methods often proceed through a one-electron oxidation process to generate the key intermediates for the coupling reaction. researchgate.net

Palladium/Copper-Mediated Coupling-Cyclization Strategies

The construction of complex heterocyclic systems such as indolyl-benzoxazinones often employs transition-metal-catalyzed reactions that can form key C-C, C-N, and C-O bonds in a single step. Palladium and copper co-catalytic systems are particularly effective for such transformations, enabling cascade reactions that combine cross-coupling with cyclization.

A notable strategy involves the coupling of an o-iodoanilide or a related precursor with a terminal alkyne attached to a suitable heterocycle, followed by an intramolecular cyclization. nih.gov For the synthesis of indole-containing 2H-1,3-benzoxazin-4(3H)-one derivatives, a system comprising 10% Pd/C, copper(I) iodide (CuI), and triphenylphosphine (B44618) (PPh₃) has been utilized. nih.gov This catalytic combination, in the presence of an amine base like triethylamine (B128534) (Et₃N), facilitates a Sonogashira-type coupling followed by an intramolecular cyclization to yield the target benzoxazinone scaffold fused with an indole moiety. nih.gov

While this specific example builds a 1,3-benzoxazin-4-one, the principles are directly applicable to the synthesis of the isomeric 1,4-benzoxazin-2-one ring system. A plausible pathway to this compound would involve the coupling of an N-(2-halophenyl)-substituted indole-3-glyoxylamide (B122210) or a related species, where the subsequent intramolecular O-arylation is mediated by the copper catalyst.

Further advancements in this area include copper-catalyzed three-component coupling reactions (TCC), which can assemble complex imidazoheterocycles from simple precursors like aminopyridines, aldehydes, and alkynes. nih.govresearchgate.net These methods showcase the power of copper catalysis in orchestrating complex cyclizations. nih.govresearchgate.net Similarly, palladium-catalyzed intramolecular C-H activation strategies have been developed for accessing dihydro-benzoxazinone structures. nih.gov

Table 1: Representative Conditions for Pd/Cu-Mediated Synthesis of Indole-Benzoxazinone Derivatives

Catalyst System Base Substrates Product Type

Mechanochemistry via Ball-Milling for Cross-Dehydrogenative Coupling (CDC)

Mechanochemistry, particularly high-speed ball milling, has emerged as a powerful green chemistry tool for organic synthesis, often enabling reactions under solvent-free conditions with high efficiency. This technique is well-suited for cross-dehydrogenative coupling (CDC) reactions, which form C-C or C-heteroatom bonds through the formal removal of two hydrogen atoms.

The synthesis of indole and benzoxazine (B1645224) scaffolds has been successfully demonstrated using mechanochemical methods. nih.govnih.gov A key advantage of ball milling is the ability to perform reactions in the absence of bulk solvents, which reduces waste and can sometimes lead to different reactivity or selectivity compared to solution-phase synthesis. nih.gov For instance, the synthesis of 3-vinylindoles has been achieved by reacting substituted indoles and ethyl acrylates in the presence of a palladium catalyst and an oxidant using liquid-assisted grinding (LAG) with a small amount of acetic acid. beilstein-journals.org The elimination of bulk solvents simplifies product isolation and aligns with the principles of green chemistry. nih.gov The energy required for the reaction is supplied by the mechanical impact of milling balls, which can promote reactions between solid reactants or with only a minimal amount of liquid. colab.ws

Mechanochemical CDC reactions often employ heterogeneous catalysts or solid supports that can be easily separated from the reaction mixture. In the synthesis of 3-substituted indoles, catalysts such as H₅PW₁₀V₂O₄₀@VOx/SBA-15-NH₂ have been used under solvent-free conditions, demonstrating the compatibility of heterogeneous systems with mechanochemistry. aston.ac.uk In other mechanochemical C-H activation reactions, simple metal salts like Pd(OAc)₂ are used with solid oxidants like MnO₂ and silica (B1680970) gel as a milling auxiliary. beilstein-journals.org The use of solid bases like K₂CO₃ is also common in mechanochemical syntheses, as demonstrated in the formation of a benzoxazine precursor from glycerol (B35011) and 2-aminophenol in a planetary ball mill. nih.gov These solid-state approaches avoid the solubility issues often encountered in solution-phase catalysis and can enhance catalytic activity.

Table 2: Catalysts and Conditions in Mechanochemical Indole and Benzoxazine Synthesis

Reaction Type Catalyst/Auxiliary Conditions Key Feature
C-H Vinylation of Indoles Pd(OAc)₂, MnO₂, Silica Gel Liquid-Assisted Grinding (LAG) Heterogeneous system, minimal solvent beilstein-journals.org
Benzoxazine Synthesis K₂CO₃ Planetary Ball Mill, 350 rpm Solvent-free, solid base nih.gov

Acid-Catalyzed Tandem Reactions (e.g., TFA-Catalyzed Ring-Opening and Cyclization)

Acid catalysis provides a powerful platform for tandem reactions, where a single catalyst promotes multiple transformations in a sequential manner. For the synthesis of the this compound core, a trifluoroacetic acid (TFA)-catalyzed tandem reaction involving the ring-opening of an epoxide followed by an intramolecular cyclization represents a key strategy.

This approach typically starts with an indole-3-glyoxylamide bearing an N-(2,3-epoxypropyl)phenyl substituent. The strong Brønsted acid, TFA, protonates the epoxide ring, rendering it susceptible to nucleophilic attack. The amide nitrogen then acts as the intramolecular nucleophile, attacking the activated epoxide. This ring-opening is followed by a subsequent intramolecular cyclization/condensation step, likely involving the hydroxyl group generated from the epoxide opening and the amide carbonyl, to form the six-membered 1,4-benzoxazin-2-one ring. The indole moiety at the 3-position is carried through the reaction sequence to yield the final target compound. The molecular formula for the resulting compound is C₁₆H₁₀N₂O₂. uni.lu

Reductive Cyclization Protocols

Reductive cyclization offers an alternative pathway to heterocyclic structures, often starting from precursors with nitro or other reducible functional groups. A common strategy for forming N-heterocycles involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

For the synthesis of a 1,4-benzoxazine ring system, a plausible precursor would be a 2-(2-nitrophenoxy) derivative of an indole-3-acetic acid ester or amide. The nitro group can be reduced to an amino group using various reducing agents, such as sodium dithionite, catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl). Upon formation, the nascent aniline (B41778) derivative can undergo a spontaneous or catalyzed intramolecular cyclization by attacking the ester or amide carbonyl to form the lactam of the benzoxazinone ring.

Derivatization Strategies and Scaffold Diversification

Once the core this compound scaffold is synthesized, its structure can be further modified to create a library of derivatives. Such diversification is crucial for exploring structure-activity relationships in medicinal chemistry.

Strategies for diversification often focus on functionalizing the indole or benzoxazine rings. The indole nitrogen can be alkylated or acylated under standard conditions. The aromatic rings of both the indole and benzoxazine moieties are amenable to electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, allowing for the introduction of a wide range of substituents.

More advanced strategies involve using the benzoxazinone core as a platform for further heterocyclic constructions. For example, the nitrogen atom of the benzoxazine ring can be functionalized with a propargyl group. nih.gov This terminal alkyne can then undergo a "click chemistry" 1,3-dipolar cycloaddition with an azide (B81097) to form a triazole ring, linking the benzoxazinone to another chemical entity. nih.gov This approach has been used to synthesize complex polyheterocyclic molecules combining nih.govclockss.org-benzoxazin-3-one, 1,2,3-triazole, and isoxazoline (B3343090) motifs. nih.gov

Furthermore, cycloaddition reactions can be employed for scaffold diversification. A Cu(OTf)₂-catalyzed [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone has been developed to construct indole-tethered benzofuran (B130515) scaffolds, showcasing how the indole portion can be used as a handle for complex transformations. rsc.org

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Copper(I) iodide
Triphenylphosphine
Triethylamine
2H-1,3-benzoxazin-4(3H)-one
Imidazoheterocycles
Aminopyridines
Dihydro-benzoxazinone
3-Vinylindoles
Ethyl acrylate
Palladium(II) acetate
Manganese(IV) oxide
Acetic acid
Glycerol
2-Aminophenol
Potassium carbonate
H₅PW₁₀V₂O₄₀@VOx/SBA-15-NH₂
Trifluoroacetic acid
Benzoxazoles
o-Aminophenols
Dihydro-1,4-benzoxazines
Tosylhydrazine
Oxindole (B195798)
Sodium dithionite
Tin(II) chloride
4-(Prop-2-yn-1-yl)-2H- nih.govclockss.org-benzoxazin-3-one
1,2,3-Triazole
Isoxazoline
Indole-3-acrylate
p-Benzoquinone

Introduction of Substituents on the Benzoxazinone and Indole Moieties

The functionalization of the this compound core is critical for modifying its properties. Research has focused on introducing a variety of substituents onto both the benzoxazinone and indole rings through several strategic approaches.

Palladium- and copper-catalyzed coupling reactions are key strategies for creating new carbon-carbon and carbon-heteroatom bonds. A Pd/C-Cu mediated coupling-cyclization strategy has been effectively used to synthesize benzoxazinone derivatives containing indole moieties. beilstein-journals.org This method involves coupling o-iodoanilides or o-iodophenols with propargyloxy-substituted benzoxazinones, demonstrating a powerful way to build the core structure with inherent functionality. beilstein-journals.org Further substitution can be achieved through regioselective methods. For instance, direct C-3 substitution on a 4-Boc-protected 4H-1,4-benzoxazine has been accomplished through a lithiation–electrophilic substitution sequence, and palladium-catalyzed Stille and Suzuki coupling reactions have been used to introduce substituents on the benzoxazine ring. nih.gov

Modern C-H activation and functionalization techniques offer an atom-economical approach to add substituents. For example, Pd-catalyzed intramolecular C-H activation has been used to access related 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov Similarly, a cross-dehydrogenative coupling strategy, mediated by N-iodosuccinimide (NIS), allows for the functionalization of the C-H bond adjacent to a tertiary amine, leading to direct C-O bond formation without a transition metal. nih.gov For the indole portion, electrophilic ipso-substitution reactions using nitrous acid can yield nitro-derivatives, proceeding through a proposed electron transfer mechanism. researchgate.net

Researchers have also explored substitution on the nitrogen of the benzoxazinone ring to introduce side chains, which can then be further modified. In the development of TRPV1 antagonists, a polar side chain was incorporated onto the benzoxazine ring to study structure-activity relationships. beilstein-journals.org Another strategy involves starting with a pre-functionalized benzoxazinone, such as 6-amino-2H-benzo[b] rsc.orgnih.govoxazin-3(4H)-one, which can then be acylated to introduce complex substituents onto the aromatic ring of the benzoxazinone scaffold. youtube.comlibretexts.org

The following table summarizes selected methods for introducing substituents.

Reaction TypeRings TargetedReagents/CatalystsDescription
Coupling-Cyclization Benzoxazinone, Indole10% Pd/C, CuI, PPh₃, Et₃NSynthesizes the core structure while incorporating indole moieties from o-iodoanilides. beilstein-journals.org
Regioselective Lithiation Benzoxazinonen-BuLi, ElectrophileAllows for direct and selective substitution at the C-3 position of a protected benzoxazine. nih.gov
Stille/Suzuki Coupling BenzoxazinonePd Catalyst, Organostannanes/Boronic AcidsIntroduces various groups onto the benzoxazine ring via cross-coupling reactions. nih.gov
C-H Activation BenzoxazinonePd Catalyst, Ag₂OEnables intramolecular C-H activation to form the benzoxazinone ring system. nih.gov
Electrophilic Substitution IndoleNitrous AcidIntroduces nitro groups onto the indole ring via an ipso-substitution mechanism. researchgate.net

Reduction of Carbonyl Groups for Novel Derivatives (e.g., Tryptophol (B1683683) Analogs)

The lactam carbonyl group at the C-2 position of the benzoxazinone ring is a key site for chemical transformation. Its reduction offers a pathway to novel derivatives with a saturated heterocyclic core, significantly altering the planarity and electronic properties of the parent molecule.

The most common method for this transformation is the use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). Amides, including cyclic amides (lactams), are generally resistant to weaker reducing agents like sodium borohydride (B1222165) but can be fully reduced by LiAlH₄. masterorganicchemistry.comnih.gov The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. masterorganicchemistry.com In the case of amides, this process typically leads to the complete removal of the carbonyl oxygen and the formation of an amine. nih.govnih.gov

For this compound, the reduction of the lactam carbonyl would transform the C=O group into a methylene (B1212753) (CH₂) group. This reaction converts the benzoxazin-2-one into a 3,4-dihydro-2H-1,4-benzoxazine derivative. This transformation is significant as it removes the planar carbonyl functionality and introduces a more flexible, saturated heterocyclic ring system.

While the prompt mentions tryptophol analogs as an example, the direct reduction of the lactam carbonyl does not yield a classic tryptophol [2-(1H-indol-3-yl)-ethanol]. Instead, it produces a saturated N-heterocycle fused to the benzene (B151609) ring. The generation of true tryptophol analogs would likely require a more complex synthetic sequence involving cleavage of the benzoxazine ring system. However, the reduction of the lactam itself is a valuable strategy for creating novel derivatives with distinct structural features.

Table of Reduction Reaction

Starting Material Reagent Product Transformation

| This compound | 1. LiAlH₄2. H₂O | 3-Indol-3-yl-3,4-dihydro-2H-1,4-benzoxazine | Reduction of the C-2 lactam carbonyl to a methylene (CH₂) group. masterorganicchemistry.com |

N-Acetylation and other N-Substitution Pathways

Functionalization of the nitrogen atoms in the this compound scaffold provides another important avenue for creating diverse derivatives. Both the benzoxazinone nitrogen (N-4) and the indole nitrogen (N-1) are potential sites for substitution, though their reactivity differs.

N-Substitution on the Benzoxazinone Moiety: The nitrogen atom of the benzoxazinone ring can be readily functionalized, often through N-alkylation. This is a common strategy to introduce chemical handles that can be used in subsequent reactions. For example, N-alkylation of the benzoxazinone with propargyl bromide yields 4-(prop-2-yn-1-yl)-2H- rsc.orgnih.gov-benzoxazin-3-one. rsc.org The terminal alkyne group on this N-substituted derivative serves as a versatile dipolarophile for "click chemistry" reactions, such as 1,3-dipolar cycloadditions, enabling the construction of more complex polyheterocyclic systems. rsc.org Similarly, N-alkylation with ethyl bromoacetate (B1195939) has been performed to introduce an ester functionality, which can be further converted into a hydrazide for the synthesis of other heterocyclic structures.

N-Acetylation and Acylation of the Indole Moiety: The N-acylation of the indole ring is a more challenging transformation. Due to the electronic nature of the indole system, acylation often occurs preferentially at the electron-rich C-3 position rather than the less nucleophilic N-1 position. youtube.com To overcome this, specific methods for chemoselective N-acylation have been developed.

One successful approach utilizes thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). rsc.orgyoutube.com This method provides good yields for N-acylation and shows tolerance for various functional groups. rsc.org Another innovative, mild, and highly chemoselective method is the oxidative carbene-catalyzed N-acylation of indoles using aldehydes as the acylating agent. These advanced methods allow for the specific introduction of acetyl or other acyl groups onto the indole nitrogen, producing N-acylindole derivatives that are important motifs in many biologically active molecules.

Nitrogen SiteReaction TypeReagents/ConditionsProduct Type
Benzoxazinone N-4 N-AlkylationPropargyl bromide, BaseN-propargylated benzoxazinone for cycloaddition reactions. rsc.org
Indole N-1 Chemoselective N-AcylationThioester, Cs₂CO₃N-acylated indole derivative. rsc.org
Indole N-1 Oxidative N-AcylationAldehyde, N-Heterocyclic Carbene (NHC) catalystN-acylated indole derivative.

Multi-Component Reactions for Polyheterocyclic Scaffolds (e.g., Double 1,3-Dipolar Cycloaddition)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly efficient and atom-economical. The this compound scaffold has been utilized as a building block in MCRs to create novel and complex polyheterocyclic systems.

A notable example is the synthesis of isoxazolinyl-1,2,3-triazolyl- rsc.orgnih.gov-benzoxazin-3-one derivatives through a double 1,3-dipolar cycloaddition. rsc.orgyoutube.com This "click chemistry" strategy begins with an N-substituted benzoxazinone that contains both an alkyne and an alkene moiety. The synthesis involves a two-step process:

A first 1,3-dipolar cycloaddition is performed between a propargylic group attached to the benzoxazinone nitrogen and an azide (like allylic azide), forming a 1,2,3-triazole ring. rsc.orgyoutube.com This reaction is often catalyzed by copper(I).

The product from the first step now contains an allylic group, which serves as the dipolarophile for a second 1,3-dipolar cycloaddition with a nitrile oxide (generated in situ from an oxime). This forms an isoxazoline ring. rsc.orgyoutube.com

This sequential, one-pot reaction combines three distinct heterocyclic components— rsc.orgnih.gov-benzoxazin-3-one, 1,2,3-triazole, and isoxazoline—into a single, complex molecular scaffold. youtube.com Such strategies are highly valuable for generating molecular diversity and creating libraries of compounds for biological screening.

The 1,3-dipolar cycloaddition itself is a versatile reaction between a 1,3-dipole (e.g., azide, nitrile oxide) and a dipolarophile (e.g., alkyne, alkene) to form a five-membered ring. The use of a "double" cycloaddition in this context showcases an advanced application of this principle to rapidly build molecular complexity.

Mechanistic Investigations of Reaction Pathways

Detailed Reaction Mechanisms of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of aryl-substituted heterocycles. Unlike SN1 and SN2 reactions, SNAr on an aromatic ring proceeds via a distinct addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org This pathway is relevant to the formation of the N-aryl bond between the indole (B1671886) nitrogen and the benzoxazinone (B8607429) core, or for substitutions on the aromatic rings of the molecule.

The general mechanism involves two principal steps:

Addition : A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product. masterorganicchemistry.com

For this reaction to proceed efficiently, the aromatic ring must be sufficiently electron-poor. The presence of strong electron-withdrawing groups (like a nitro or carbonyl group) ortho or para to the leaving group is critical as they stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Table 1: Conditions for SNAr Reactions Involving Indole Derivatives
ReactantsBaseSolventTemperatureYieldReference
3-Methylindole and 1,2-DichlorobenzeneKOHDMSO100 °CUp to 71% mdpi.comresearchgate.net
Indole and FluoroarenesKOHDMSO100 °CGood to high mdpi.com
Carbazole and Chloro/FluoroarenesKOHDMSO120 °CFair to good researchgate.net

In the context of synthesizing a molecule like 3-indol-3-yl-2H-1,4-benzoxazin-2-one, the key SNAr step could involve the indole anion acting as the nucleophile. The electrophilic center would be a carbon atom on a suitably activated benzene (B151609) ring precursor to the benzoxazinone moiety, bearing a good leaving group (e.g., a halogen).

The carbonyl group within the 1,4-benzoxazin-2-one structure is a powerful electron-withdrawing group. This makes the carbon atoms of the attached benzene ring electrophilic, particularly at the positions ortho and para to the oxygen and nitrogen heteroatoms. If a leaving group is present at one of these activated positions, it becomes susceptible to nucleophilic attack. The deprotonated indole (indolide anion), a potent nitrogen nucleophile, can then attack this electrophilic center. The rate-limiting step is typically the initial addition of the nucleophile to form the high-energy Meisenheimer complex. juniperpublishers.com The stability of this intermediate is paramount; the negative charge is delocalized onto the electron-withdrawing carbonyl group, which lowers the activation energy of the reaction. libretexts.org

Following the nucleophilic attack and formation of the resonance-stabilized anionic intermediate, the subsequent step is the elimination of the leaving group. This step is generally fast and involves the reformation of the aromatic π-system. juniperpublishers.com The departure of the leaving group (such as a halide ion) restores the aromaticity of the benzoxazinone ring system, driving the reaction to completion.

In some cases, the reaction pathway can be more complex. For instance, in reactions involving certain nucleophiles and substrates, an alternative mechanism known as ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closure) can occur. nih.gov This pathway is particularly relevant for heterocyclic systems and can lead to isomeric products. However, for a direct N-arylation of indole with a halo-benzoxazinone, the classical addition-elimination pathway is the most probable route.

Mechanistic Aspects of Friedel-Crafts Functionalization

The Friedel-Crafts reaction and its variants represent a powerful tool for C-C bond formation, particularly for the functionalization of electron-rich aromatic systems like indole. The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic site. The synthesis of the "3-indol-3-yl" bond in the target compound is a classic example of this reactivity.

In a typical aza-Friedel-Crafts reaction, an imine or a related species acts as the electrophile. beilstein-journals.org For the synthesis of this compound, a plausible electrophilic precursor could be an imine derivative of the benzoxazinone ring. A Brønsted or Lewis acid catalyst activates the electrophile, making it more susceptible to attack by the indole. For example, a chiral phosphoric acid can protonate the electrophile, facilitating the nucleophilic addition of the indole at its C3 position. beilstein-journals.org The reaction proceeds through a transition state where the catalyst may form hydrogen bonds with both the nucleophile and the electrophile, directing the stereochemical outcome in asymmetric versions of the reaction. beilstein-journals.org

The reaction between indoles and α,β-unsaturated keto-esters, catalyzed by a Lewis acid like Scandium(III) triflate (Sc(OTf)₃), provides another well-studied example. nih.gov The Lewis acid coordinates to the carbonyl oxygen of the electrophile, lowering its LUMO energy and activating it for the nucleophilic attack by the indole. This results in the formation of a new C-C bond at the C3 position of the indole. nih.gov

Proposed Mechanisms for Oxidative Dehydrogenative Coupling Reactions

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical method for forming C-C and C-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.com This strategy is highly applicable to the synthesis of the target molecule, coupling an indole C-H bond with a C-H bond on a benzoxazinone precursor.

A common approach involves the use of an oxidant, such as TEMPO⁺BF₄⁻ in the presence of a copper catalyst (e.g., Cu(OTf)₂), to generate the key reactive intermediates. mdpi.com A plausible mechanism for the coupling of indole with a benzoxazinone precursor could proceed as follows:

Oxidation of Indole : The indole is first oxidized to an indoleninium ion or a related radical cation, making the C3 position highly electrophilic.

Nucleophilic Attack : The C-H nucleophile (the enolate form of the benzoxazinone precursor) attacks the electrophilic C3 position of the activated indole.

Rearomatization/Oxidation : The resulting intermediate undergoes oxidation and deprotonation to restore the aromaticity of the indole ring, yielding the coupled product.

Alternatively, electrochemical methods can be employed for CDC reactions. researchgate.net In such a system, an electrical potential is used to mediate the oxidation, offering a clean and reagent-free approach to C-H/C-H coupling. For instance, the electrochemical synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones, a structurally analogous system, demonstrates the power of this method for creating complex heterocyclic structures via direct C-C bond formation. researchgate.net

Table 2: Examples of Oxidative Dehydrogenative Coupling Reactions for Indole Functionalization
Indole DerivativeCoupling PartnerOxidant/Catalyst SystemProduct TypeReference
2-Phenyl Indole1,3-Dicarbonyl CompoundsTEMPO⁺BF₄⁻ / Cu(OTf)₂2,2-Disubstituted Indolin-3-ones mdpi.com
Indole4-Hydroxy-2H-chromene-2-thioneI₂ / TBHP3-Sulfenylindoles nih.gov
IndoleQuinoxalin-2(1H)-oneElectrochemical (catalyst/oxidant-free)3-(Indol-2-yl)quinoxalin-2(1H)-ones researchgate.net

Understanding Transition State Structures in Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. The formation of the 1,4-benzoxazin-2-one ring itself can be envisioned through an intramolecular cyclization, but cycloadditions are often employed to build up complexity in related systems. For example, a recent study detailed the synthesis of isoxazolinyl-1,2,3-triazolyl- beilstein-journals.orgnih.gov-benzoxazin-3-one derivatives using a double 1,3-dipolar cycloaddition strategy. nih.gov

Understanding the transition state (TS) is key to explaining the regio- and stereoselectivity of these reactions. Computational studies, often using Density Functional Theory (DFT), are employed to model these transient structures. researchgate.net For a [3+2] cycloaddition, the reaction proceeds through a concerted but often asynchronous transition state. The geometry of this TS, including the lengths of the newly forming bonds, determines the reaction's outcome. researchgate.net

Analysis of the transition state involves examining the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. The reaction can be controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile, or vice versa. The relative energies of these orbitals and the magnitudes of the orbital coefficients at the reacting atoms dictate the regioselectivity. researchgate.net Steric factors also play a crucial role in the transition state, where bulky substituents will orient themselves to minimize steric hindrance, influencing both regio- and stereoselectivity. researchgate.net While a direct cycloaddition to form this compound is less common, the principles governing transition states in the synthesis of its derivatives are fundamental to modern heterocyclic chemistry. nih.gov

Structure Activity Relationship Sar and Rational Molecular Design

Elucidation of Key Structural Features for Biological Interaction

The core structure of 3-Indol-3-yl-2H-1,4-benzoxazin-2-one presents several key features that are likely to be critical for its biological interactions. The indole (B1671886) portion, with its aromatic character and the hydrogen-bond-donating NH group, is a common motif for interaction with biological macromolecules. mdpi.com The 1,4-benzoxazin-2-one scaffold provides a rigid, planar system with a lactone functionality, which can participate in hydrogen bonding and dipole-dipole interactions.

Impact of Substituent Nature and Position on Compound Properties

The properties and biological activity of the this compound scaffold can be finely tuned by the introduction of various substituents on both the indole and benzoxazinone (B8607429) rings.

The electronic nature of substituents can significantly influence the reactivity and interaction of the molecule with its biological target.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, on the benzoxazinone or indole ring can increase the electron density of the aromatic systems. This can enhance π-π stacking interactions with aromatic residues in a protein's binding site. In some benzoxazinone derivatives, the presence of hydroxyl groups has been shown to be beneficial for biological activity. mdpi.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or halogen atoms (e.g., F, Cl), can modulate the electronic properties of the scaffold. For instance, in a series of N'-phenylindol-3-ylglyoxylhydrazides, the introduction of a nitro group at the 5-position of the indole scaffold led to a considerable decrease in binding affinity for the benzodiazepine (B76468) receptor. mdpi.com Conversely, in other indole-based compounds, the presence of an electron-withdrawing group on the indole ring required longer reaction times for certain chemical transformations, indicating a change in the ring's reactivity. researchgate.net The introduction of a fluorine atom on the indole moiety of a related benzoxazine (B1645224) derivative was found to induce a different docking pose, highlighting the significant impact of even a single halogen atom. nih.gov

The following table illustrates the general effects of substituents on related heterocyclic scaffolds.

Substituent TypePositionGeneral Effect on ActivityReference
Electron-Donating (e.g., -OH, -OCH3)Benzoxazinone RingPotentially beneficial mdpi.com
Electron-Withdrawing (e.g., -NO2)Indole Ring (5-position)Can decrease affinity mdpi.com
Halogen (e.g., -F)Indole RingCan alter binding mode nih.gov

The size and shape of substituents (steric factors) play a critical role in how the molecule fits into its biological target.

The introduction of bulky substituents can either enhance or hinder biological activity. For example, in a series of 3-(substituted benzylidenyl)indolin-2-ones, bulky groups on the phenyl ring at the C-3 position led to high selectivity towards certain receptor tyrosine kinases. acs.org This suggests that for the this compound scaffold, modifications at specific positions with sterically demanding groups could be a strategy to achieve target selectivity. However, excessive steric bulk could also lead to a loss of activity due to steric clashes with the receptor.

Principles of Bio-Inspired Molecular Design

Bio-inspired design involves using natural products or endogenous ligands as a starting point for the development of new therapeutic agents. The indole and benzoxazinone scaffolds are present in numerous natural products with diverse biological activities. mdpi.comnih.gov For instance, benzoxazinones like DIMBOA and DIBOA are found in gramineous plants and exhibit allelopathic effects. nih.gov The design of novel this compound derivatives can be inspired by these natural templates.

A common strategy is the modification of a known bioactive scaffold to improve its properties. For example, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized by introducing a 1,2,3-triazole moiety, a modification aimed at enhancing anti-inflammatory activity. nih.gov This approach of "decorating" the core scaffold with other biologically relevant groups is a key principle in bio-inspired design.

Scaffold Hopping and Optimization for Enhanced Binding Affinity and Selectivity

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold to discover new chemotypes with improved properties. nih.govrsc.orgnih.gov This approach can lead to compounds with better potency, selectivity, and pharmacokinetic profiles.

For the this compound scaffold, one could envision several scaffold hopping strategies:

Hopping from the Benzoxazinone Core: The 1,4-benzoxazin-2-one system could be replaced with other bicyclic lactams or related heterocyclic structures.

The goal of scaffold hopping is to explore new chemical space and identify novel compounds with enhanced binding affinity and selectivity for a particular biological target. Computational modeling and structural overlay are valuable tools in identifying suitable replacement scaffolds that maintain a similar spatial arrangement of key interaction points. nih.gov

The following table presents potential bioisosteric replacements for the core scaffolds of this compound.

Original ScaffoldPotential Bioisosteric ReplacementRationaleReference
IndoleIndazoleSimilar size and hydrogen bonding capabilities nih.govrsc.org
IndoleBenzimidazoleAlternative hydrogen bonding pattern nih.gov
1,4-Benzoxazin-2-oneQuinolinoneAltered ring electronics and planarityN/A
1,4-Benzoxazin-2-oneBenzothiazine-1,1-dioneIntroduction of a sulfone group for different interactionsN/A

Computational Chemistry and in Silico Research Methodologies

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

Studies on derivatives of 1,4-benzoxazin-2-one and various indole (B1671886) compounds have utilized molecular docking to predict their binding affinities, typically expressed as a docking score in kcal/mol. These analyses help to understand how strongly a ligand may bind to a target's active site. For the broader class of 1,4-benzoxazines, docking studies have been performed to understand structure-activity relationships. However, specific binding affinity data for 3-Indol-3-yl-2H-1,4-benzoxazin-2-one is not available.

A hypothetical interaction profile would typically be visualized, showing the ligand within the binding pocket of the target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Detailed docking analyses allow for the identification of specific amino acid residues within a protein's active site that interact with the ligand. There are no search results detailing interactions between this compound and specific residues like Tyr308 or His177. Research on other ligands has shown the importance of such specific interactions in determining binding and activity.

While this specific compound has not been documented in docking studies against the listed targets, its constituent parts (indole and benzoxazine) suggest potential areas of investigation.

RelMtb and RelSeq: There is no information available from the search results regarding molecular docking of this compound against the Mycobacterium tuberculosis Rel enzyme (RelMtb) or RelA/SpoT homolog from Streptococcus equisimilis (RelSeq).

DNA Gyrase: DNA gyrase is a known target for antibacterial agents. Various novel compounds, including some with benzoxazine (B1645224) scaffolds, have been evaluated as potential DNA gyrase inhibitors through molecular docking. These studies often reveal key interactions with residues like Asn46 and Asp73. However, no such study has been published for this compound.

α-Amylase and α-Glucosidase: These enzymes are targets for antidiabetic drugs. Derivatives of 1,4-benzoxazin-3-one and other indole-containing structures have been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase, supported by molecular docking to understand binding modes. For instance, related benzoxazinones have shown interactions with key active site residues like Asp197, Glu233, and Asp300 in α-amylase. No specific docking results for this compound were found.

Mineralocorticoid Receptor (MR): The mineralocorticoid receptor, a target for managing hypertension, can be modulated by various ligands. While steroidal and non-steroidal antagonists are known, there is no published research on the interaction of this compound with the MR ligand-binding domain.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. It can be used to calculate reactivity indices such as electrophilicity and nucleophilicity, as well as Fukui functions, which help predict the most reactive sites within a molecule. DFT studies have been performed on 1,4-benzoxazine derivatives to analyze their structural and electronic properties. Similar studies on indole derivatives have correlated calculated nucleophilicity with experimental reaction rates. A specific DFT analysis for this compound to determine its reactivity indices and energies has not been reported.

Molecular Electron Density Theory (MEDT) is a modern approach to understanding the mechanisms of organic reactions, particularly cycloadditions. It analyzes the changes in electron density throughout a reaction. MEDT has been applied to study the [3+2] cycloaddition reactions of various nitrogen-containing heterocyclic compounds like azomethine ylides and 1-pyrroline-1-oxide. These studies help to classify reaction mechanisms and understand selectivity. There is no evidence of MEDT being used to study the synthesis or reactivity of this compound in the context of cycloaddition reactions.

In Silico Drug Design and Screening Methodologies

Extensive searches of scientific literature and chemical databases did not yield specific in silico drug design, virtual screening, or detailed computational chemistry studies for the compound This compound . While a significant body of research exists for the broader classes of indole and benzoxazinone (B8607429) derivatives, this particular molecule has not been the specific subject of published computational analyses such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, or virtual screening campaigns.

The available information is limited to basic predicted properties. For instance, the compound's molecular formula is C16H10N2O2 and its predicted XlogP value is 3.1, which suggests a moderate level of lipophilicity. nih.gov

Although direct computational data for this compound is unavailable, the methodologies employed for similar and related compounds provide a framework for how such research would be conducted.

General Methodologies for Related Compounds:

Molecular Docking: This is a primary computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. For example, derivatives of 2,3-dihydro-benzo nih.govnih.govoxazin-4-yl have been subjected to docking studies to understand their interactions with targets like the serotonin (B10506) transporter. nih.gov Similarly, other benzoxazinone derivatives have been docked against enzymes such as E. coli DNA gyrase to elucidate their binding modes and support antimicrobial findings. ijpsjournal.com A molecular docking study of various 1,4-benzoxazin-3-one derivatives against pancreatic α-amylase and intestinal α-glucosidase has also been reported, revealing potential antidiabetic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For a set of 2,3-dihydro-benzo nih.govnih.govoxazin-4-yl derivatives, 3D-QSAR studies (CoMFA and CoMSIA) were performed to understand the structure-activity relationships for their affinity towards the serotonin transporter and dopamine (B1211576) D2 receptor. nih.gov Such models are crucial for optimizing lead compounds and designing new molecules with enhanced activity. nih.govnih.gov

Virtual Screening: This computational technique involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. Virtual screening can be ligand-based, where known active molecules are used as templates to find similar compounds, or structure-based, which relies on the 3D structure of the target protein. nih.gov For instance, high-throughput virtual screening of a chemical library led to the identification of a benzoxazinone-containing compound as a dual inhibitor of EGFR and HER2 kinases in gastric tumors. thesciencein.org

ADME/Tox Prediction: In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. For example, studies on various benzoxazinone derivatives have included ADME analyses to assess properties like intestinal absorption and oral bioavailability, which are critical for drug development. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-Indol-3-yl-2H-1,4-benzoxazin-2-one, offering detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons. In a typical analysis using DMSO-d₆ as a solvent, the spectrum displays characteristic signals for both the indole (B1671886) and benzoxazinone (B8607429) ring systems.

A broad singlet observed at a downfield chemical shift, typically around 11.98 ppm, is characteristic of the indole N-H proton. Another singlet, appearing around 11.05 ppm, is assigned to the N-H proton of the benzoxazinone moiety. The aromatic protons of the benzoxazinone ring typically appear as a multiplet in the range of 7.05-7.30 ppm. The protons of the indole ring also resonate in the aromatic region, with the H-2 proton of the indole ring showing up as a distinct singlet around 8.45 ppm. Other indole protons appear as multiplets between 7.20 and 7.80 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ) in ppm (Solvent: DMSO-d₆)Multiplicity
Indole N-H~11.98br s
Benzoxazinone N-H~11.05s
Indole H-2~8.45s
Indole Aromatic H7.20 - 7.80m
Benzoxazinone Aromatic H7.05 - 7.30m
(s = singlet, br s = broad singlet, m = multiplet)

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The spectrum for this compound shows distinct signals for the carbonyl carbon, the imine carbon, and the various aromatic and heterocyclic carbons.

The carbonyl carbon (C=O) of the lactam ring in the benzoxazinone structure is typically observed at a downfield shift around 154.2 ppm. The C=N carbon (C-3) resonates at approximately 146.9 ppm. The carbons of the benzene (B151609) ring of the benzoxazinone moiety and the indole ring appear in the characteristic aromatic region, generally between 112 and 142 ppm. For instance, the C-2 of the indole ring is found around 125.7 ppm, while the carbons of the fused benzene ring of the indole structure are observed at various shifts, such as 136.6 ppm for C-7a and 124.2 ppm for C-3a.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ) in ppm (Solvent: DMSO-d₆)
C=O (Benzoxazinone)~154.2
C=N (C-3)~146.9
Indole C-7a~136.6
Indole C-2~125.7
Indole C-3a~124.2
Aromatic & Heterocyclic C's112 - 142

DEPT-135 experiments are instrumental in distinguishing between different types of carbon atoms (CH, CH₂, and CH₃). In the analysis of this compound, a DEPT-135 spectrum would show positive signals for all CH carbons in the aromatic and heterocyclic rings. Quaternary carbons, such as the carbonyl carbon, the imine carbon, and the bridgehead carbons of the indole and benzoxazinone systems, would be absent from the DEPT-135 spectrum, aiding in their definitive assignment in the broader ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption band is typically observed in the region of 1740-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated lactam (amide) within the benzoxazinone ring. The N-H stretching vibrations for the indole and benzoxazinone N-H groups usually appear as broad bands in the range of 3100-3300 cm⁻¹. The C=N stretching vibration can be observed around 1630 cm⁻¹. Aromatic C-H stretching bands are found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3100 - 3300Amine/Amide N-H
C=O Stretch (Lactam)1740 - 1750Carbonyl of amide
C=N Stretch~1630Imine group
Aromatic C=C Stretch1450 - 1600Benzene/Indole rings

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the exact molecular weight and elemental composition of the compound. For this compound (molecular formula C₁₆H₁₀N₂O₂), the expected monoisotopic mass is 262.0742 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this with high accuracy. For example, an ESI-MS analysis would typically show the protonated molecular ion peak [M+H]⁺ at m/z 263.0815. The experimental value obtained from HRMS analysis should closely match the calculated value, confirming the elemental formula. For instance, a calculated value for [M+H]⁺ might be 263.0815, with an experimental finding of 263.0817, providing strong evidence for the proposed structure.

Interactive Data Table: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z (Example)Technique
[M+H]⁺263.0815263.0817HRMS (ESI)
Molecular Ion [M]⁺262.0742262MS (EI)

Correlation of Spectroscopic Data with Proposed Reaction Mechanisms

The spectroscopic data obtained for this compound are fully consistent with its formation via proposed synthetic routes, such as the condensation reaction between 2-aminophenol (B121084) and ethyl 2-cyano-2-(1H-indol-3-yl)acetate or the reaction of 3-(dicyanomethylidene)indolin-2-one with 2-aminophenol.

For example, in a reaction involving 2-aminophenol, the disappearance of the characteristic phenolic -OH proton signal and the appearance of the lactam N-H and C=O signals in the NMR and IR spectra, respectively, confirm the cyclization and formation of the benzoxazinone ring. The presence of signals corresponding to an intact indole moiety in the final product's NMR spectra confirms that the indole ring system acted as a substituent without undergoing rearrangement. The final mass confirmed by HRMS corresponds to the condensed product, accounting for the loss of water and ethanol (B145695) molecules during the reaction, thereby validating the proposed mechanistic pathway.

Applications in Chemical Biology and Mechanistic Pharmacology Research

Investigation of Enzyme and Receptor Interactions

Scientific investigations into the interactions of 3-Indol-3-yl-2H-1,4-benzoxazin-2-one with several key enzyme and receptor families are documented below.

Phosphodiesterase (PDE) Inhibitory Studies (e.g., PDE4B)

Based on available scientific literature, specific studies evaluating the phosphodiesterase (PDE) inhibitory activity of this compound have not been reported.

Mineralocorticoid Receptor (MR) Antagonism Research

There are no published research findings on the mineralocorticoid receptor (MR) antagonist activity of this compound in the current scientific literature.

Glycosidase Enzyme Inhibition Studies (e.g., Pancreatic α-Amylase, Intestinal α-Glucosidase)

A review of existing research indicates that the specific inhibitory effects of this compound against glycosidase enzymes such as pancreatic α-amylase and intestinal α-glucosidase have not been documented.

Cyclooxygenase (COX) Inhibition Research (e.g., COX-2)

In the available body of scientific work, there are no reports detailing research into the cyclooxygenase (COX) inhibitory potential of this compound.

Elucidation of Mechanisms against Microbial Targets (e.g., RelMtb, RelSeq, DNA Gyrase)

The compound this compound, or Cephalandole A, has been evaluated for its antimicrobial properties. Research has demonstrated its activity against various phytopathogenic bacteria and fungi, establishing it as a new class of antimicrobial agent. nih.gov A 2018 study developed an efficient synthesis for Cephalandole A and a series of its analogues, which were then screened for biological activity. nih.gov

The preliminary assays showed that Cephalandole A exhibited promising antimicrobial effects. nih.gov While the specific molecular targets like RelMtb, RelSeq, or DNA gyrase were not explicitly identified as the mechanism in this study, the findings provide a basis for further investigation into its mode of action against microbial pathogens. nih.gov The table below summarizes the reported antimicrobial activity.

Table 1: Antimicrobial Activity of this compound (Cephalandole A)

Microbial Target Activity Level Reference
Phytopathogenic Bacteria Promising nih.gov

Research on Antioxidant Mechanisms at the Molecular Level

Recent research has identified this compound (Cephalandole A) and its analogues as a new class of antioxidant agents. researchgate.net An imbalance between reactive oxygen species (ROS) and antioxidants leads to oxidative stress, which is implicated in numerous disease states. Compounds that can neutralize free radicals are therefore of significant interest. researchgate.net

A 2023 study highlighted that indole (B1671886) and benzoxazine (B1645224) derivatives are important scaffolds for antioxidant activity. researchgate.net The research involved the design, synthesis, and bioevaluation of Cephalandole A analogues, confirming the antioxidant potential of this structural class. researchgate.net While specific IC50 values for the parent compound were not detailed in the available abstract, the study confirms its role as a lead compound for developing potent antioxidant agents. researchgate.net The antioxidant properties are often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging and FRAP (Ferric Reducing Antioxidant Power), which help in quantifying the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

Exploration of Intermolecular Interactions with Biological Macromolecules

The indole and 1,4-benzoxazine scaffolds, core components of this compound, are recognized for their capacity to engage in a variety of non-covalent interactions with biological macromolecules. Research into derivatives containing these moieties has provided significant insights into their binding modes with proteins, offering a predictive framework for the interaction profile of the parent compound. The primary intermolecular forces at play include hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for the molecular recognition and biological activity of this class of compounds.

Molecular docking and in silico analyses of related structures have elucidated the specific interactions that contribute to their affinity and selectivity for various biological targets. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to interact with the Nrf2-Keap1 signaling pathway, which is instrumental in the cellular response to oxidative stress. nih.gov Molecular docking studies of these derivatives indicated that they could effectively bind to sites related to Nrf2, thereby preventing its degradation by Keap1. nih.gov

Furthermore, indole derivatives have been extensively studied as ligands for various receptors and enzymes. In studies of compounds targeting the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A), specific interactions have been mapped out. nih.gov The indole ring, for example, can participate in π–π stacking interactions with aromatic amino acid residues like tyrosine within the binding pocket of the serotonin transporter. nih.gov The benzoxazine ring, in turn, can form aromatic interactions with residues such as phenylalanine. nih.gov

In the context of enzyme inhibition, derivatives of isoxazolinyl-1,2,3-triazolyl- uni.lunih.gov-benzoxazin-3-one have been investigated as potential inhibitors of pancreatic α-amylase and intestinal α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.govresearchgate.net Molecular docking studies revealed that these compounds can achieve high binding affinities, with calculated values of -9.2 kcal/mol for pancreatic α-amylase and up to -9.9 kcal/mol for intestinal α-glucosidase. nih.govresearchgate.net

The table below summarizes key intermolecular interactions observed in studies of compounds structurally related to this compound with their respective biological targets.

Derivative ClassBiological TargetKey Interacting Residues/MoietiesInteraction TypeObserved or Predicted Affinity
2,3-Dihydro-benzo uni.lunih.govoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamidesSerotonin Transporter (SERT)Tyr176, Asp98, Tyr95, Phe341, Phe335π–π stacking (indole ring), Coulombic interaction, π–cation interaction, Aromatic interactions (benzoxazine ring)Ki values in the nanomolar range (e.g., 5.63 ± 0.82 nM for compound 7k) nih.gov
2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazoleNrf2-Keap1 PathwayNrf2-related binding sitesNot specifiedEffective reduction of LPS-induced NO production nih.gov
Isoxazolinyl-1,2,3-triazolyl- uni.lunih.gov-benzoxazin-3-one derivativesPancreatic α-AmylaseNot specifiedNot specifiedBinding affinity of -9.2 kcal/mol (for compound 5a) nih.govresearchgate.net
Isoxazolinyl-1,2,3-triazolyl- uni.lunih.gov-benzoxazin-3-one derivativesIntestinal α-GlucosidaseNot specifiedNot specifiedBinding affinity of -9.9 kcal/mol (for compound 5n) nih.govresearchgate.net
2H-1,3-benzoxazin-4(3H)-one derivatives with indole moietyPhosphodiesterase 4B (PDE4B)Not specifiedSupported by docking resultsFold increase of cAMP level at 30 μM nih.govcolab.ws

These findings from related compounds underscore the potential of the this compound structure to form stable complexes with a range of biological macromolecules, driven by a combination of specific intermolecular forces. The indole moiety consistently provides a platform for crucial π-stacking interactions, while the benzoxazine ring contributes to further aromatic and hydrophobic contacts.

Sustainable Chemistry and Green Synthesis Principles in Benzoxazinone Research

Design and Implementation of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for benzoxazinones focuses on replacing hazardous reagents and complex procedures with safer and simpler alternatives. A key strategy is the use of one-pot multicomponent reactions, which combine several synthetic steps into a single operation, thereby saving time, resources, and reducing waste. For instance, a library of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines has been synthesized through a one-pot reaction involving substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. arkat-usa.org Similarly, transition-metal-free, one-pot tandem reactions have been developed for synthesizing 1,4-benzoxazine derivatives in ethanol (B145695), showcasing high functional group tolerance and good yields. rsc.org

Modern synthetic strategies such as "click chemistry" have also been employed. A notable example is the synthesis of complex isoxazolinyl-1,2,3-triazolyl- researchgate.netresearchgate.net-benzoxazin-3-one derivatives through a double 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This approach allows for the efficient combination of multiple heterocyclic components under mild conditions. nih.govmdpi.com The synthesis of 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole (B1671886) moieties has been achieved using a Pd/C-Cu mediated coupling-cyclization strategy, demonstrating the construction of the core structure. nih.govcolab.ws While effective, the use of transition metals in such syntheses has prompted research into metal-free alternatives to further enhance the green credentials of these protocols. beilstein-journals.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful. Multicomponent and tandem reactions are particularly advantageous in this regard. For example, the Rh(III)-catalyzed ortho-carbonylation of anilines to form benzoxazin-4-ones proceeds in a highly atom-economical one-pot manner via a [3+2+1] cyclization. mdpi.com

Reaction efficiency is also gauged by product yield and reaction time. The application of alternative energy sources, such as microwave irradiation, has been shown to dramatically improve efficiency. In the synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines, microwave-assisted methods not only reduced reaction times from hours to minutes but also resulted in higher product yields compared to conventional heating methods. arkat-usa.org Similarly, high yields (up to 98%) have been reported for the microwave-assisted synthesis of 3-hydroxy-2-oxindoles, which are precursors to benzoxazinone (B8607429) structures. mdpi.com The use of deep eutectic solvents (DES) has also been shown to produce high yields in the synthesis of related quinazolinones from benzoxazinone intermediates. researchgate.net

The table below illustrates the enhanced efficiency of microwave-assisted synthesis compared to conventional methods for preparing 1,4-oxazine derivatives.

EntryMethodTimeYield (%)
1 Conventional5-7 h65-78
2 Microwave8-12 min75-88
Data derived from the synthesis of a library of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines. arkat-usa.org

Reduction of Hazardous Waste Generation

A primary goal of green chemistry is to minimize or eliminate the generation of hazardous waste. This is achieved by carefully selecting solvents, catalysts, and reaction pathways. The use of volatile organic solvents (VOCs), which are often toxic and flammable, is a major concern. To address this, researchers have developed solvent-free reaction conditions and utilized green solvent systems.

For example, the synthesis of benzoxazin-4-ones has been successfully performed under solvent-free conditions using recyclable mineral clays (B1170129) like bentonite (B74815) as a catalyst. iau.ir This approach not only avoids the use of deleterious organic solvents but also simplifies the work-up procedure. iau.ir Another significant advancement is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea. arkat-usa.orgresearcher.life DES are non-volatile, non-toxic, biodegradable, and can often be recycled, making them an excellent replacement for traditional organic solvents. arkat-usa.org They have been effectively used as both the solvent and catalyst in the synthesis of quinazolinones from benzoxazinone precursors. researchgate.netresearchgate.net Furthermore, performing reactions in water, the most environmentally benign solvent, has been demonstrated in the metal-catalyst-free synthesis of (3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-2-yl)methanol derivatives. rsc.org

Utilization of Alternative Energy Sources (e.g., Microwave Irradiation, Visible Light)

Alternative energy sources are increasingly used to drive chemical reactions more efficiently and selectively, often reducing reaction times and energy consumption compared to conventional heating.

Microwave Irradiation: Microwave-assisted synthesis has become a well-established technique in green chemistry. It provides rapid and uniform heating, which often leads to shorter reaction times, higher yields, and improved product purity. arkat-usa.org This method has been successfully applied to the synthesis of various benzoxazinone derivatives and their precursors. uaeh.edu.mxresearchgate.net For instance, the synthesis of 3,1-benzoxazin-2-ones from 3-hydroxyoxindoles was significantly accelerated using microwave irradiation. uaeh.edu.mxresearchgate.net Similarly, a rapid microwave-assisted protocol was developed for preparing 3-substituted 2-iminopyrido[2,3-e] researchgate.netiau.iroxazin-4-ones. researchgate.net The synthesis of a library of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines saw reaction times plummet from over 5 hours with conventional heating to just 8-12 minutes under microwave conditions, with an accompanying increase in yield. arkat-usa.org

Visible Light: Photochemical methods that utilize visible light as a renewable energy source represent a frontier in green synthesis. These reactions can often be conducted at room temperature under metal-free conditions. While direct visible-light-mediated synthesis of the specific 3-Indol-3-yl-2H-1,4-benzoxazin-2-one is not yet widely reported, the principle has been successfully applied to related heterocyclic systems. For example, a metal-free approach for synthesizing 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles using a simple compact fluorescent lamp in an aqueous ethanol medium has been developed. nih.gov This eco-friendly, one-pot multicomponent route gives excellent yields and demonstrates the potential for applying visible-light photochemistry to the synthesis of complex heterocycles like benzoxazinones. nih.govresearchgate.net

Solvent-Free Reactions and Green Solvent Systems

The choice of solvent is critical to the environmental footprint of a synthetic process. Green chemistry promotes the reduction or elimination of organic solvents in favor of solvent-free conditions or the use of environmentally benign solvent systems.

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) is an ideal green approach, as it eliminates solvent-related waste, cost, and safety hazards. An efficient methodology for preparing 2-aryl-4H-3,1-benzoxazine-4-one derivatives from N-acyl anthranilic acid has been developed under solvent-free conditions, using a recyclable catalyst and affording good to excellent yields in a short time. iau.ir One-pot solvent-free protocols have also been established for the synthesis of other indole-containing heterocycles, demonstrating the viability of this approach within the broader class of compounds. beilstein-journals.org

Green Solvent Systems: When a solvent is necessary, green alternatives are preferred.

Deep Eutectic Solvents (DES): As mentioned, DES are a promising class of green solvents. A mixture of choline chloride and urea, for instance, has been used as an effective and eco-friendly medium for synthesizing 2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one compounds at room temperature without the need for an additional catalyst. arkat-usa.orgresearcher.life The DES can act as both the solvent and a catalyst, facilitating the reaction through hydrogen bond interactions. researchgate.netresearchgate.net

Water: Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. A robust, metal-catalyst-free, and one-pot synthesis of (3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-2-yl)methanol derivatives has been successfully carried out in water at room temperature. rsc.org

Ethanol: Bio-derived solvents like ethanol are also considered green alternatives. A one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives has been reported using ethanol as the solvent under transition-metal-free conditions. rsc.org

Catalyst Development for Sustainable Transformations (e.g., Metal-Free, Organocatalysis)

Catalysis is a cornerstone of green chemistry because catalytic reactions are typically more efficient and generate less waste than stoichiometric reactions. The development of sustainable catalysts focuses on replacing toxic or precious metals with earth-abundant metals, or moving towards metal-free and organocatalytic systems.

While some syntheses of indole-containing benzoxazinones rely on palladium and copper catalysts nih.govcolab.ws, a significant trend in the field is the development of transition-metal-free protocols. beilstein-journals.org A number of syntheses for 1,4-benzoxazine derivatives have been reported that completely avoid the use of transition metal catalysts, thereby reducing cost and toxicity. rsc.orgrsc.org For example, the reaction of 2-aminophenols with (±)-epichlorohydrin in water proceeds without any metal catalyst to produce benzoxazine (B1645224) derivatives with high regioselectivity. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, is another important area of sustainable catalyst development. Although specific examples for this compound are emerging, the principles are well-established. Furthermore, simple and recyclable catalysts like mineral clays (bentonite) and silica (B1680970) gel have been used for the solvent-free synthesis of benzoxazin-4-ones, offering an eco-friendly and cost-effective catalytic option. iau.ir The dual role of deep eutectic solvents as both a green medium and a catalyst through hydrogen bonding also represents a novel approach to sustainable transformations in this area. researchgate.net

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 3-Indol-3-yl-2H-1,4-benzoxazin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between indole derivatives and benzoxazinone precursors. For example, analogous methods involve refluxing 3-formyl-indole derivatives with thiazolone or hydrazine-based reagents in acetic acid . Key variables include temperature (reflux vs. room temperature), stoichiometry of reactants (e.g., 1.1 equiv of aldehyde), and catalyst choice (e.g., sodium acetate for pH control). Evidence from related benzoxazinone syntheses suggests yields can vary from 45% to 75% under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Look for indole NH protons (δ 10–12 ppm) and benzoxazinone carbonyl signals (δ 160–170 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : Molecular ion peaks should align with the compound’s molecular weight (e.g., calculated m/z for C₁₆H₁₀N₂O₂: 268.21).
    Cross-validate with IR spectroscopy for carbonyl stretches (~1700 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic solvents?

  • Methodological Answer : The indole moiety confers limited water solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) are recommended. Related compounds show degradation in basic conditions (>pH 10), suggesting storage in acidic or neutral buffers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected peaks in HPLC or NMR) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from byproducts or tautomeric forms. For example, hydrazone byproducts (common in indole syntheses) can be identified via LC-MS/MS fragmentation patterns. Use preparative HPLC to isolate impurities and acquire high-resolution spectra. Reference datasets from analogous compounds (e.g., 6-propanoyl-2H-1,4-benzoxazin-3(4H)-one ) can aid peak assignment .

Q. What strategies optimize regioselectivity in functionalizing the indole ring of this compound?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) at the indole C5 position can be directed using Lewis acids (e.g., FeCl₃). Computational modeling (DFT) predicts electron density distribution, guiding reagent choice. For example, nitration at C5 is favored over C4 due to resonance stabilization .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The benzoxazinone carbonyl group deactivates the aryl ring, requiring electron-rich catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings. Steric hindrance from the indole substituent may necessitate bulky ligands (e.g., SPhos) to prevent side reactions. Monitor reaction progress via TLC with UV-active tags .

Q. What experimental design principles apply to scaling up the synthesis while maintaining yield and purity?

  • Methodological Answer : Use factorial design (e.g., Taguchi methods) to assess variables like solvent volume, stirring rate, and heating uniformity. Pilot studies show that gradual reagent addition and inert atmospheres (N₂/Ar) reduce dimerization byproducts. Purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures improves scalability .

Data Analysis & Interpretation

Q. How can researchers reconcile discrepancies between theoretical and observed reaction yields?

  • Methodological Answer : Perform mass balance analysis to identify unaccounted byproducts. For example, –7 tabulate yields (e.g., 52440–1.462e+6 arbitrary units), suggesting quantification via area-under-curve (AUC) in HPLC. Adjust stoichiometry or reaction time if intermediates (e.g., Schiff bases) are detected .

Q. What statistical methods validate reproducibility in kinetic studies of this compound’s degradation?

  • Methodological Answer : Use ANOVA to compare degradation rates across triplicate trials. For non-linear kinetics (e.g., autocatalytic decay), apply the Arrhenius equation to model temperature dependence. Reference stability data from structurally similar hydrazide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.